Hexahydro-1H-pyrrolizine-7a-carbonitrile

概要

説明

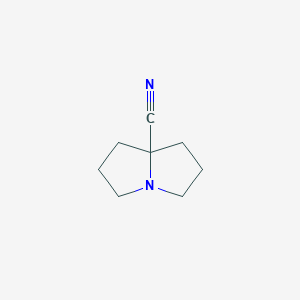

Hexahydro-1H-pyrrolizine-7a-carbonitrile is a heterocyclic compound that features a pyrrolizine core structure

準備方法

The synthesis of Hexahydro-1H-pyrrolizine-7a-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a nitrile precursor, the compound can be synthesized through a series of steps involving cyclization and reduction reactions . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

化学反応の分析

Hexahydro-1H-pyrrolizine-7a-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolizine ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Hexahydro-1H-pyrrolizine-7a-carbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

作用機序

The mechanism of action of Hexahydro-1H-pyrrolizine-7a-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .

類似化合物との比較

Hexahydro-1H-pyrrolizine-7a-carbonitrile can be compared with other similar compounds, such as:

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride: This hydrochloride salt form has different solubility and stability properties.

These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity.

生物活性

Hexahydro-1H-pyrrolizine-7a-carbonitrile, a bicyclic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by its interaction with various enzymes and biomolecules. It has been shown to interact with glycosidase enzymes, crucial for carbohydrate metabolism, leading to significant biochemical reactions that influence cellular processes.

Cellular Effects

The compound exhibits a variety of effects on cell function, including modulation of cell signaling pathways and gene expression. Notably, it has been observed to affect the MAPK signaling pathway, which is essential for cell growth and differentiation. The cellular response to this compound varies based on dosage and exposure duration:

- Low Doses : Beneficial effects such as enzyme inhibition and modulation of metabolic processes.

- High Doses : Potentially toxic effects, including hepatotoxicity and neurotoxicity .

Molecular Mechanisms

At the molecular level, this compound exerts its biological activity through several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity. For instance, its interaction with glycosidase enzymes disrupts carbohydrate metabolism.

- Signal Pathway Modulation : It influences pathways such as MAPK, affecting cellular responses to growth signals.

Study 1: Anticancer Activity

A study evaluated the anticancer potential of hexahydro-1H-pyrrolizine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and apoptosis-inducing capabilities. The compounds were tested using resazurin assays and caspase activity assays to confirm their efficacy in promoting cancer cell death .

Study 2: Antimalarial Efficacy

Research has highlighted the potential of hexahydro-1H-pyrrolizine derivatives in combating malaria. A derivative demonstrated excellent in vitro activity against Plasmodium falciparum strains, both chloroquine-sensitive and resistant. The mechanism involved inhibition of beta-hematin formation, leading to toxic accumulation of heme within the parasite .

Summary of Biological Activities

特性

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPUBMXGEQJERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452435 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68295-48-7 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。